N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-2-amine
Description
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-2-amine is an organic compound characterized by the presence of a bromobenzyl group attached to a benzimidazole core
Properties
Molecular Formula |
C15H14BrN3 |
|---|---|
Molecular Weight |
316.20 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C15H14BrN3/c1-19-14-8-3-2-7-13(14)18-15(19)17-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
FMAYRWJOWQYEHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-2-amine typically involves the reaction of 3-bromobenzyl bromide with 1-methyl-1H-benzimidazol-2-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the benzimidazole moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with specific biomolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-2-amine exerts its effects involves its interaction with molecular targets such as tubulin. Tubulin is a protein that forms microtubules, which are essential for cell division. The compound binds to tubulin and disrupts its polymerization, leading to the inhibition of cell division and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromobenzyl) noscapine: This compound also targets tubulin and has been studied for its anticancer properties.
3-bromobenzylamine: A simpler compound with similar bromobenzyl functionality but lacking the benzimidazole core.
Uniqueness
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-2-amine is unique due to its specific combination of a bromobenzyl group and a benzimidazole core. This structure allows it to interact with biological targets in a way that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
